2-Chloro-4-methylpyridine-3-sulfonyl chloride

Übersicht

Beschreibung

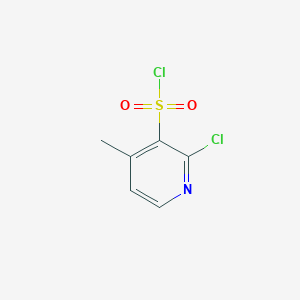

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 4-methylpyridine followed by sulfonylation. One common method involves the reaction of 4-methylpyridine with thionyl chloride in the presence of a catalyst to introduce the sulfonyl chloride group . Another method involves the use of phosphorus pentachloride to achieve the sulfonylation .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihistamines and Antiarrhythmics :

This compound is primarily utilized in the synthesis of antihistamines and antiarrhythmic agents. These pharmaceuticals are crucial for treating conditions such as allergies and cardiac arrhythmias, respectively. The sulfonyl chloride group enhances the reactivity of the compound, facilitating the formation of complex structures necessary for these therapeutic applications.

Pyrimidine Derivatives :

2-Chloro-4-methylpyridine-3-sulfonyl chloride serves as a reagent in synthesizing pyrimidine derivatives, which have shown promising anti-proliferative activity against specific cancer cell lines, particularly negative breast cancer cells. This application highlights its potential role in developing novel cancer therapies.

Agrochemical Applications

Synthesis of Trifluoromethylpyridines :

In agrochemistry, this compound is employed to synthesize trifluoromethylpyridines, which are integral components of many agrochemical products designed to protect crops from pests. Over 20 new trifluoromethylpyridine-containing agrochemicals have been developed and received ISO common names, demonstrating the compound's significance in agricultural applications.

Specialty Chemicals

This compound is also used in producing various specialty chemicals that find applications across multiple therapeutic segments. These include:

- Anti-ulcerative agents

- Anti-viral medications

- Anti-diabetic drugs

- Anti-malarial treatments

- Anti-thrombotic and anti-retroviral agents

The compound's versatility allows it to contribute to the development of innovative therapeutic solutions across these categories.

Analytical Chemistry

Derivatization Agent :

In analytical chemistry, this compound acts as a derivatization agent to enhance the sensitivity and accuracy of metabolite quantitation during high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). It is particularly useful for analyzing steroidal estrogens and bisphenols in biological samples and beverages, respectively.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar pyridine-sulfonamide compounds:

- Antibacterial Screening : Research has shown that various synthesized derivatives exhibit strong antibacterial properties against pathogenic bacteria, indicating potential applications in treating bacterial infections.

- Enzyme Inhibition Studies : Investigations into enzyme binding interactions suggest that compounds similar to this compound may serve as effective inhibitors for key biological targets such as bovine serum albumin (BSA) .

- Anticancer Mechanisms : Studies on structurally related compounds reveal their ability to interfere with DNA synthesis and cell division processes in cancer cells, underscoring their potential as therapeutic agents in oncology.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methylpyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications to introduce sulfonyl groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chloro and methyl groups.

4-Methylpyridine-3-sulfonyl chloride: Similar but without the chloro group.

2-Chloro-3-methylpyridine-4-sulfonyl chloride: Similar but with different positions of the chloro and methyl groups.

Uniqueness

2-Chloro-4-methylpyridine-3-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biologische Aktivität

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClN₁O₂S. The presence of the sulfonyl chloride group enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its interactions with biological macromolecules, potentially leading to various biological effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-3-pyridinesulfonyl chloride | Pyridine ring with a sulfonyl chloride | Different position of chlorine affects reactivity |

| 4-Methylpyridine | Methyl group on pyridine without sulfonyl chloride | Lacks the reactive sulfonyl group |

| 3-Aminopyridine-4-sulfonyl chloride | Amino group instead of chloro | Different functional group leads to different reactivity |

| 2-Aminopyridine-3-sulfonyl chloride | Amino group at position 2 | Reacts differently due to amino functionality |

The presence of both chlorine and the sulfonyl group in this compound enhances its reactivity compared to other similar compounds, allowing it to participate in nucleophilic substitution reactions and oxidative transformations.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have been explored for their biological activities:

- Antibacterial Activity : A study synthesized various Schiff base compounds from related sulfonyl chlorides, demonstrating significant antibacterial properties against several pathogens. The mechanism involved enzyme inhibition, which could be analogous to the expected activity of this compound .

- Enzyme Targeting : In medicinal chemistry applications, compounds containing sulfonyl groups have been identified as inhibitors of specific enzymes linked to disease pathways. For instance, enzyme assays have shown that similar structures can effectively inhibit PRMT5, a target implicated in cancer progression .

Eigenschaften

IUPAC Name |

2-chloro-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCJAYGONSGGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253114 | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-91-7 | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.